(3S,4S)-1-[2-(5-methoxy-1H-indol-3-yl)acetyl]-4-methylpyrrolidine-3-carboxamide
Description
(3S,4S)-1-[2-(5-methoxy-1H-indol-3-yl)acetyl]-4-methylpyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with an indole moiety
Properties
IUPAC Name |
(3S,4S)-1-[2-(5-methoxy-1H-indol-3-yl)acetyl]-4-methylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-10-8-20(9-14(10)17(18)22)16(21)5-11-7-19-15-4-3-12(23-2)6-13(11)15/h3-4,6-7,10,14,19H,5,8-9H2,1-2H3,(H2,18,22)/t10-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADSHVUOALTALC-QMTHXVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)N)C(=O)CC2=CNC3=C2C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)N)C(=O)CC2=CNC3=C2C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[2-(5-methoxy-1H-indol-3-yl)acetyl]-4-methylpyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Pyrrolidine Ring Formation: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate precursor, such as a 1,4-diketone.
Coupling Reaction: The final step involves coupling the indole-acetyl derivative with the pyrrolidine ring under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[2-(5-methoxy-1H-indol-3-yl)acetyl]-4-methylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Hydroxy-indole derivatives or indole-2-carboxaldehyde.
Reduction: Indole-2-ethanol derivatives.
Substitution: Indole derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
(3S,4S)-1-[2-(5-methoxy-1H-indol-3-yl)acetyl]-4-methylpyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[2-(5-methoxy-1H-indol-3-yl)acetyl]-4-methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic amino acids in proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-[2-(5-hydroxy-1H-indol-3-yl)acetyl]-4-methylpyrrolidine-3-carboxamide
- (3S,4S)-1-[2-(5-methoxy-1H-indol-3-yl)acetyl]-4-ethylpyrrolidine-3-carboxamide
- (3S,4S)-1-[2-(5-methoxy-1H-indol-3-yl)acetyl]-4-methylpyrrolidine-3-carboxylic acid
Uniqueness
(3S,4S)-1-[2-(5-methoxy-1H-indol-3-yl)acetyl]-4-methylpyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the indole ring and the methyl group on the pyrrolidine ring can significantly affect its interaction with molecular targets, making it distinct from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
